Introduction: The Strategic Value of the Pyrazine Scaffold
Introduction: The Strategic Value of the Pyrazine Scaffold
An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carboxamide (CAS 312736-50-8) for Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazine core stands as a privileged scaffold.[1][2] This nitrogen-containing heterocycle is a cornerstone in the design of numerous clinically significant therapeutic agents, valued for its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions.[3][4][5] 3,5-Dichloropyrazine-2-carboxamide (CAS: 312736-50-8) represents a highly functionalized and strategically important derivative of this scaffold. Its dichloro-substitution provides two reactive centers for nucleophilic displacement, enabling the rapid generation of diverse chemical libraries. The carboxamide moiety offers an additional point for interaction or further modification, making this molecule a versatile building block for researchers and drug development professionals aiming to explore new chemical space.
This guide serves as a technical deep-dive into the core properties, synthesis, characterization, and strategic application of 3,5-Dichloropyrazine-2-carboxamide, providing field-proven insights and methodologies for its effective utilization in discovery campaigns.
Core Physicochemical & Structural Properties
A foundational understanding of a molecule's properties is critical for its application in synthesis and screening. The key identifiers and physicochemical data for 3,5-Dichloropyrazine-2-carboxamide are summarized below.
| Property | Value | Source |
| CAS Number | 312736-50-8 | [6][7][8] |
| Molecular Formula | C₅H₃Cl₂N₃O | [7][9] |
| Molecular Weight | 192.00 g/mol | [7][9] |
| IUPAC Name | 3,5-dichloropyrazine-2-carboxamide | [9][10] |
| Appearance | Solid | [11] |
| Melting Point | 222-224 °C | [10] |
| Boiling Point | 299.4 ± 40.0 °C (Predicted) | [7] |
| Density | 1.620 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 12.99 ± 0.50 (Predicted) | [7] |
| InChIKey | UFKLYKVKEHHZRT-UHFFFAOYSA-N | [9][11] |
| SMILES | C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | [9][10] |
| Storage | Inert atmosphere, 2-8 °C | [7][11] |
Synthesis and Purification Protocol
The synthesis of 3,5-Dichloropyrazine-2-carboxamide can be achieved from commercially available starting materials. The following protocol is based on established procedures, providing a reliable method for laboratory-scale production.[6][12]
Causality Behind Experimental Choices:
The chosen synthetic route employs a radical-mediated carboxamidation of 2,6-dichloropyrazine. Formamide serves as the source for both the carbon and nitrogen atoms of the carboxamide group. Sodium persulfate acts as the radical initiator, facilitating the reaction under thermal conditions. The extraction with a mixed solvent system (isopropanol/chloroform) is designed to efficiently recover the polar product from the aqueous reaction mixture. Finally, silica gel chromatography is a standard and effective method for purifying the target compound from unreacted starting materials and side products.
Step-by-Step Synthesis Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dichloropyrazine (11.0 g, 73.8 mmol) and formamide (58.6 mL, 1,476 mmol).[6][12]
-
Initiation: While stirring, slowly add sodium persulfate (17.1 g, 71.7 mmol) dropwise to the mixture.[6][12]
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 2 hours. Subsequently, allow the mixture to cool to room temperature and continue stirring for an additional 12 hours.[6][12]
-
Workup: Dilute the reaction mixture with water. Transfer the aqueous mixture to a separatory funnel and perform an extraction using an isopropanol/chloroform solution (1:3 v/v). Wash the combined organic phase with brine.[6][12]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6][12]
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a 70% n-hexane/ethyl acetate mixture to afford the final product.[6][12]
Spectroscopic Characterization & Analytical Control
Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. While a dedicated public spectral database for this specific molecule is sparse, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds like 2,5-dichloropyrazine.[13][14]
| Technique | Expected Features | Rationale |
| ¹H NMR | A single peak (singlet) in the downfield region (~8.5-9.0 ppm). | The molecule has one proton on the pyrazine ring. Its chemical shift is influenced by the electron-withdrawing effects of two chlorine atoms, the adjacent carboxamide group, and the ring nitrogen atoms. |
| ¹³C NMR | Five distinct signals for each of the five carbon atoms. Quaternary carbons bearing chlorine atoms will be downfield, as will the carbonyl carbon. | The molecule is asymmetric, leading to five unique carbon environments. |
| IR Spectroscopy | - N-H stretches (amide): ~3200-3400 cm⁻¹- C=O stretch (amide): ~1650-1690 cm⁻¹- Aromatic C=N/C=C stretches: ~1400-1580 cm⁻¹- C-Cl stretch: ~700-850 cm⁻¹ | These are characteristic vibrational frequencies for the functional groups present in the molecule.[13] |
| Mass Spectrometry (MS) | A distinct molecular ion [M]⁺ peak cluster. The pattern will show characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 9:6:1 ratio. | This isotopic pattern is the definitive signature of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[13] |
Self-Validating Analytical Workflow
A robust analytical method for identity, purity, and quantification is essential. A High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometer (MS) detector is the industry standard.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL. Create a dilution for analysis (e.g., 10 µg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 254 nm).
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and confirm the characteristic chlorine isotope pattern.
-
-
Validation: The method is self-validating. The retention time from the UV chromatogram must correspond to the mass peak in the MS detector, and the observed mass and isotope pattern must match the theoretical values for 3,5-Dichloropyrazine-2-carboxamide.
Strategic Applications in Drug Discovery
The true value of 3,5-Dichloropyrazine-2-carboxamide lies in its role as a versatile intermediate. The two chlorine atoms are electronically activated for Nucleophilic Aromatic Substitution (SₙAr), allowing for the sequential or differential introduction of various nucleophiles (amines, thiols, alcohols) to build molecular complexity.
This scaffold is a precursor to libraries of compounds with potential therapeutic applications, including:
-
Kinase Inhibitors: The pyrazine core is found in numerous kinase inhibitors. By reacting this intermediate with appropriate amines, novel derivatives can be synthesized and screened against panels of kinases, such as Fibroblast Growth Factor Receptors (FGFR).[15]
-
Antimicrobial Agents: Pyrazine-2-carboxamide is the core structure of Pyrazinamide, a first-line anti-tuberculosis drug. Derivatives of this scaffold are actively being explored for novel antibacterial and antimycobacterial properties.[16][17][18]
-
General Bioactive Compounds: The pyrazine ring system is associated with a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[3][4][5]
Protocol: Nucleophilic Aromatic Substitution (SₙAr) with an Amine
This protocol describes a general, self-validating procedure for displacing one of the chlorine atoms with a primary or secondary amine, a common first step in a library synthesis campaign.
-
Reagents & Setup: To a vial, add 3,5-Dichloropyrazine-2-carboxamide (1 equivalent), the desired amine (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Dissolve the components in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The higher reactivity of the chlorine at the 5-position is generally observed due to the electronic influence of the adjacent carboxamide group.
-
Self-Validating Monitoring: After a set time (e.g., 2 hours), take a micro-aliquot of the reaction mixture. Dilute it and analyze by LC-MS.
-
Validation Check 1: Look for the disappearance of the starting material's mass peak.
-
Validation Check 2: Look for the appearance of a new mass peak corresponding to the expected product (M_product = M_starting_material - 35.5 + M_amine).
-
If the reaction is incomplete, continue heating and monitor periodically until the starting material is consumed.
-
-
Workup & Purification: Once complete, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the crude product via flash chromatography or preparative HPLC.
Conclusion
3,5-Dichloropyrazine-2-carboxamide is more than a simple chemical; it is a strategic entry point into a rich chemical space relevant to drug discovery. Its well-defined structure, reliable synthesis, and, most importantly, its dual reactive sites for SₙAr chemistry make it an exceptionally valuable building block. By leveraging the protocols and insights provided in this guide, researchers and drug development professionals can effectively harness the potential of this scaffold to accelerate the discovery of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE | 312736-50-8 [chemicalbook.com]
- 7. 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE|lookchem [lookchem.com]
- 8. chemadvin.com [chemadvin.com]
- 9. 3,5-Dichloropyrazine-2-carboxamide | C5H3Cl2N3O | CID 22665521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
- 11. 3,5-Dichloropyrazine-2-carboxamide | 312736-50-8 [sigmaaldrich.com]
- 12. 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. air.unimi.it [air.unimi.it]
